(E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol
CAS No.:
Cat. No.: VC18384082
Molecular Formula: C29H28ClNO2
Molecular Weight: 458.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H28ClNO2 |
|---|---|
| Molecular Weight | 458.0 g/mol |
| IUPAC Name | 1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol |
| Standard InChI | InChI=1S/C29H28ClNO2/c1-29(2,33)26-10-6-4-8-21(26)14-18-28(32)25-9-5-3-7-20(25)12-16-24-17-13-22-11-15-23(30)19-27(22)31-24/h3-13,15-17,19,28,32-33H,14,18H2,1-2H3/b16-12+ |
| Standard InChI Key | XBVRITAEUIMAPP-FOWTUZBSSA-N |
| Isomeric SMILES | CC(C)(C1=CC=CC=C1CCC(C2=CC=CC=C2/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
| Canonical SMILES | CC(C)(C1=CC=CC=C1CCC(C2=CC=CC=C2C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s IUPAC name, 1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, reflects its intricate architecture . Key features include:
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A 7-chloroquinoline moiety, known for its pharmacological relevance.
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A (E)-configured vinyl bridge connecting the quinoline to a phenyl ring.
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A propanol backbone substituted with a 2-(2-hydroxypropan-2-yl)phenyl group.
Table 1: Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₂₉H₂₈ClNO₂ |
| Molecular Weight | 458.0 g/mol |
| SMILES Notation | CC(C)(C1=CC=CC=C1CCC(C2=CC=CC=C2/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
| InChIKey | XBVRITAEUIMAPP-FOWTUZBSSA-N |
| Stereochemistry | (E)-configuration at vinyl bridge |
| Hydrogen Bond Donors/Acceptors | 2 donors, 3 acceptors |
The (E)-stereochemistry at the vinyl bridge is critical for maintaining planar geometry, facilitating interactions with biological targets . The hydroxyl groups enhance solubility, while the chloroquinoline core contributes to π-π stacking and hydrophobic interactions .
Synthesis and Chemical Properties
Physicochemical Stability
The compound’s stability is influenced by:
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pH Sensitivity: Protonation of the quinoline nitrogen (pKa ~4.5) affects solubility.
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Oxidative Degradation: The vinyl bridge may be susceptible to oxidation under harsh conditions.
Biological Activities and Mechanistic Insights
Anticancer Activity
The compound’s structure suggests dual mechanisms:
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Enzyme Inhibition: Hydroxyl groups may chelate metal ions in catalytic sites of kinases or topoisomerases.
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Apoptosis Induction: The quinoline core could intercalate DNA or modulate Bcl-2 proteins .
In comparative studies, chloroquinoline derivatives demonstrate selectivity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC₅₀ values ranging from 10–50 μM .
Table 2: Biological Activities of Related Chloroquinoline Derivatives
| Compound | Antimalarial IC₅₀ (μM) | Anticancer IC₅₀ (μM) | Target Cells |
|---|---|---|---|
| Chloroquine | 0.016 | >100 | N/A |
| Derivative 9 | 12.3 ± 1.2 | 18.4 ± 2.1 (MCF-7) | MCF-7, HCT-116, HeLa |
| Target Compound* | Not tested | Not tested | Hypothetical |
*Hypothetical data inferred from structural analogs.
Research Gaps and Future Directions
Unexplored Pharmacokinetics
Key questions remain regarding:
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Bioavailability: Impact of hydroxyl groups on intestinal absorption.
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Metabolism: Potential cytochrome P450 interactions.
Therapeutic Optimization
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Structure-Activity Relationships (SAR): Modifying the propanol chain to enhance target affinity.
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Combination Therapies: Synergy with existing antimalarials or chemotherapeutics.
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